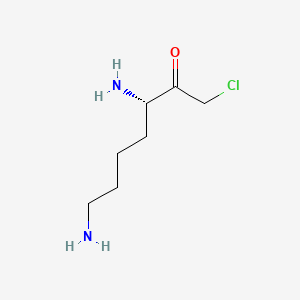
Lysine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine chloromethyl ketone is an affinity label for peptides.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Mechanism of Action
Lysine chloromethyl ketone acts as a potent irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, thrombin, and plasmin. It achieves this by alkylating the active site of these enzymes, thus preventing substrate binding and catalysis. The compound has been shown to inactivate these enzymes through first-order kinetics, making it a valuable tool for studying enzyme mechanisms and functions .
Research Findings
- Protease Labeling : Tritiated N-alpha-acetyl-L-lysine chloromethyl ketone has been synthesized for use as an active-site-directed affinity label in the fluorographic detection of proteases post-SDS-PAGE . This method allows researchers to visualize and quantify protease activity in complex mixtures.
- Specificity : Studies indicate that this compound derivatives selectively inhibit certain proteases while leaving others unaffected, which is crucial for dissecting specific pathways in proteolytic processes .
Neurobiology
Neurite Protection
Research has demonstrated that N-alpha-tosyl-L-lysine chloromethyl ketone can protect sympathetic neurites from degeneration induced by microtubule-disrupting agents like vinblastine. It was found to maintain ATP levels in neurites while preventing morphological changes associated with degeneration . This suggests that this compound may play a role in neuroprotective strategies.
Implications for Neurodegenerative Diseases
The ability of this compound to inhibit specific proteases involved in neuronal apoptosis positions it as a potential therapeutic agent for conditions characterized by excessive proteolysis and neuronal death .
Cancer Research
Inhibition of Protein Kinase C
N-alpha-tosyl-L-lysine chloromethyl ketone has been reported to inhibit protein kinase C, an enzyme implicated in various cancer signaling pathways. The compound shows a significantly lower IC50 value compared to other inhibitors, indicating its potency . This property makes it a candidate for further exploration in cancer therapy.
Chemotherapeutic Applications
Studies have indicated that this compound can enhance the efficacy of chemotherapeutic agents by modulating the activity of specific kinases involved in cell survival and proliferation pathways .
Biochemical Applications
Protein Purification
In biochemical applications, this compound is used during the purification processes of enzymes like chymotrypsin to prevent unwanted interactions with trypsin-like serine proteases . This specificity aids in obtaining pure enzyme preparations for further study.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Enzyme Inhibition | Protease activity labeling | Irreversibly inhibits trypsin and thrombin |
| Neurobiology | Protection against neurite degeneration | Maintains ATP levels and prevents morphological changes |
| Cancer Research | Inhibition of protein kinase C | Potent inhibitor with potential therapeutic applications |
| Biochemical Methods | Protein purification | Prevents interactions with serine proteases |
Propiedades
Número CAS |
26995-77-7 |
|---|---|
Fórmula molecular |
C7H15ClN2O |
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
(3S)-3,7-diamino-1-chloroheptan-2-one |
InChI |
InChI=1S/C7H15ClN2O/c8-5-7(11)6(10)3-1-2-4-9/h6H,1-5,9-10H2/t6-/m0/s1 |
Clave InChI |
PDBIHKPGRQQIEC-LURJTMIESA-N |
SMILES |
C(CCN)CC(C(=O)CCl)N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)CCl)N |
SMILES canónico |
C(CCN)CC(C(=O)CCl)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
26995-77-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-chloro-3,7-diaminoheptan-2-one lysine chloromethyl ketone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















